4,4-Difluoro-3-methylbutanal
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Overview
Description
4,4-Difluoro-3-methylbutanal is an organic compound belonging to the class of aldehydes It features a carbonyl group (C=O) bonded to a terminal carbon atom, with two fluorine atoms and a methyl group attached to the adjacent carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Difluoro-3-methylbutanal can be synthesized through several methods, including:
Fluorination of Aldehydes and Ketones: One common method involves the fluorination of aldehydes or ketones using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate salts.
Substitution Reactions: Another approach involves the substitution of halides with fluorine atoms using reagents like BrF3.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using stable and efficient fluorinating agents. These processes are designed to maximize yield and minimize by-products, ensuring the compound’s purity and consistency for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-3-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., Grignard reagents) can be used to replace fluorine atoms.
Major Products Formed
Oxidation: 4,4-Difluoro-3-methylbutanoic acid.
Reduction: 4,4-Difluoro-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-3-methylbutanal has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3-methylbutanal involves its interactions with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme mechanisms and other biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4,4-Difluoro-3-methylbutanal can be compared with other similar compounds, such as:
3-Methylbutanal: Lacks fluorine atoms, resulting in different reactivity and properties.
4,4-Difluoro-2-methylbutanal: Similar structure but with a different position of the methyl group, leading to variations in chemical behavior.
4,4-Difluoro-3-ethylbutanal: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,4-difluoro-3-methylbutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-4(2-3-8)5(6)7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKDXSIPCRNLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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